alpha-Spinasterol glucoside

Description

Contextualization within Glycosylated Phytosterol Research

Alpha-spinasterol (B1681983) glucoside is a specific type of steryl glucoside (SG), a class of compounds belonging to the broader category of glycosylated phytosterols (B1254722). Phytosterols are sterols naturally occurring in plants, and when they are attached to a sugar molecule (most commonly glucose) via a glycosidic bond, they form steryl glucosides. researcher.life Research into glycosylated phytosterols is a significant subfield of lipid and natural product chemistry, focusing on their synthesis, function in plant membranes, and biological activities. researcher.lifenih.gov

Steryl glucosides are widespread in the plant kingdom and are integral components of plant cell membranes, where they are thought to influence membrane fluidity and permeability. researcher.life Academic inquiry in this area often involves the isolation and characterization of these compounds from various plant sources to understand their structural diversity and distribution. nih.gov The glycosylation of phytosterols, such as the attachment of glucose to alpha-spinasterol, alters their physical properties, notably increasing their water solubility compared to their aglycone counterparts. This modification is crucial for their biological function and behavior in both plant and animal systems. Research often focuses on comparing the bioactivities of different steryl glucosides, such as sitosteryl glucoside and spinasteryl glucoside, to understand how the structure of the sterol component influences their effects. nih.gov

Significance of Alpha-Spinasterol Glucoside as a Natural Product

This compound is recognized as a significant natural product due to its presence in numerous plant species and its role in scientific research. It is a sterol glucoside that can be isolated from various plants, including the seeds of Momordica cochinchinensis, the herbs of Inula britannica L., and species like Silene firma and Senegalia pennata. medchemexpress.com The compound's aglycone, alpha-spinasterol, is also found in a variety of edible plants, such as spinach, cucumber, and pumpkin seeds. researchgate.netresearchgate.net

In academic and industrial research, this compound serves several important functions. It is utilized as a high-purity analytical standard for the quality control of herbal products and in life sciences research. The compound is also a subject of pharmacological investigation. Studies have explored its potential in modulating biological pathways related to glucose metabolism. For instance, research indicates that its aglycone, α-spinasterol, may enhance glucose uptake in skeletal muscle cells and stimulate insulin (B600854) secretion from pancreatic β-cells. nih.govacs.orgmdpi.com These findings underscore the compound's significance as a target for research into the bioactivity of natural products.

Below is a table detailing some of the natural plant sources of alpha-spinasterol and its glucoside.

| Plant Species | Part of Plant | Compound Found | Reference |

| Impatiens glandulifera | Roots | α-Spinasterol | researchgate.net |

| Spinacia oleracea (Spinach) | Leaves | α-Spinasterol | researchgate.net |

| Amaranthus sp. | Seeds | α-Spinasterol | researchgate.net |

| Cucumis sativus (Cucumber) | Fruit | α-Spinasterol | researchgate.net |

| Citrullus lanatus (Watermelon) | Seeds | α-Spinasterol | researchgate.net |

| Phytolacca americana | Roots | α-Spinasterol | researchgate.net |

| Aster pseudoglehnii | Whole Plant | α-Spinasterol | mdpi.com |

| Momordica cochinchinensis | Seeds | α-Spinasterol-3-O-β-D-glucoside | medchemexpress.com |

| Silene firma | Not specified | α-Spinasterol glucoside | medchemexpress.com |

| Inula britannica L. | Herbs | α-Spinasterol glucoside | |

| Senegalia pennata | Not specified | α-Spinasterol glucoside | |

| Sugar Beet | Pulp | α-Spinasteryl D-Glucoside | researcher.life |

Historical Perspective on Discovery and Early Research

The history of this compound is intrinsically linked to the discovery of its sterol component, α-spinasterol. The parent sterol was first isolated from spinach (Spinacia oleracea) in 1932, which is the origin of its name. researchgate.net Early research on phytosterols focused on identifying and characterizing these compounds from a wide array of plant sources. Following the identification of the aglycone, subsequent research led to the discovery of its glycosylated forms.

One of the early instances of the isolation and characterization of this compound was from dried sugar beet pulp. researcher.life In this research, the compound was identified as α-spinasteryl D-glucoside. Scientists determined its chemical and physical properties, reporting a molecular formula of C35H58O6 and a melting point of 292°C. researcher.life This early work established the fundamental structure of the molecule as a sterol glycoside consisting of an α-spinasterol aglycone linked to a glucose moiety. These foundational studies were crucial for distinguishing this compound from other phytosterol glycosides and paved the way for more detailed investigations into its natural distribution and biological importance.

The table below summarizes the key chemical and physical properties of this compound.

| Property | Value | Source |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | nih.gov |

| Molecular Formula | C35H58O6 | medchemexpress.comnih.govtargetmol.com |

| Molecular Weight | 574.83 g/mol | medchemexpress.comtargetmol.comaaronchem.com |

| CAS Number | 1745-36-4 | nih.govtargetmol.com |

| Appearance | White Powder | |

| Melting Point | 292°C | researcher.life |

| Monoisotopic Mass | 574.42333957 Da | nih.govnih.gov |

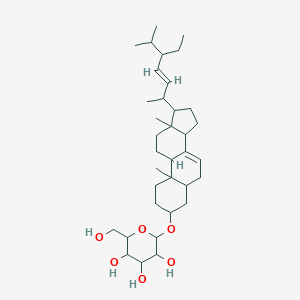

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H58O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h8-9,11,20-24,26-33,36-39H,7,10,12-19H2,1-6H3/b9-8+/t21-,22-,23+,24+,26-,27+,28+,29-,30-,31+,32-,33-,34+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYGLICZKGWOPA-FDZHQVDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H58O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701292918 | |

| Record name | Spinasterol 3-O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1745-36-4 | |

| Record name | Spinasterol 3-O-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1745-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spinasterol 3-O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Distribution

Botanical Sources and Their Phytochemical Profiles

The identification of α-spinasterol glucoside and its aglycone, α-spinasterol, has been documented in numerous botanical sources. The phytochemical profile of a plant often includes a complex mixture of sterols and their derivatives.

Alpha-spinasterol (B1681983) glucoside has been reported in a wide array of plant species. It is found in Silene firma, Senegalia pennata, and has been isolated from the herbs of Inula britannica L. nih.govresearchgate.net The compound is also known to occur in Camellia sinensis. medchemexpress.com

In the plant kingdom, it has been identified in the seeds of Mimusops elengi pharmatutor.orgbotanyjournals.commdpi.com, pumpkin seeds (Cucurbita pepo) murdoch.edu.auijcrt.org, and has been confirmed in Amaranthus chlorostachys through analysis of its chloroformic extract. phytojournal.com The aglycone form, α-spinasterol, has been found in the leaves of Clerodendrum serratum, a plant that also produces various other glucosides. botanyjournals.comnih.govelicit-plant.com

Research on Prunella vulgaris L. has led to the isolation of related sterols, including α-spinasterolyl-β-D-glucopyranose glucoside from its ears. nih.govmdpi.com Similarly, studies on the genus Aster have identified α-spinasterol and its glycosides. For instance, α-spinasterol was isolated from Aster pseudoglehnii researchgate.net, and α-spinasterol-β-d-glucopyranoside was found in the aerial parts of the related species Aster flaccidus. nih.gov

In some cases, closely related derivatives are found. For example, while not the exact compound, 22, 23-dihydro-α-spinasteryl-β-D glucoside was reported in the stem of Ipomoea turpethum L. nih.gov The compound has also been isolated from dried sugar beet pulp (Beta vulgaris) elicit-plant.comnih.gov and is found in the rhizomes of Impatiens pritzellii, a relative of Impatiens glandulifera, where the aglycone α-spinasterol is present in the roots.

The concentration of α-spinasterol glucoside is often localized to specific parts of the plant. In Mimusops elengi, it is found in the seeds and fruits. pharmatutor.org For Inula britannica L., it is extracted from the herbs, which typically refers to the leafy stems and flowers. nih.gov In Prunella vulgaris L., the compound is concentrated in the flower spikes or "ears". nih.govmdpi.com

The roots are the primary location for α-spinasterol in Impatiens glandulifera. In Ipomoea turpethum L., the related dihydro- form of the glucoside is found in the stems. nih.gov Industrial extraction has utilized sugar beet pulp as a source. elicit-plant.com Furthermore, the compound is well-documented in the seeds of pumpkins. murdoch.edu.auijcrt.org The leaves of Clerodendrum serratum are known to contain the aglycone α-spinasterol. botanyjournals.comnih.gov In Amaranthus chlorostachys, the presence of α-spinasterol glucoside was confirmed from a whole plant extract. phytojournal.com

The following table summarizes the botanical sources and the specific plant parts where α-spinasterol glucoside or its direct precursor has been identified.

| Plant Species | Compound / Related Compound | Plant Part(s) | Citations |

| Amaranthus chlorostachys | α-Spinasterol glucoside | Plant extract | phytojournal.com |

| Aster pseudoglehnii | α-Spinasterol glycoside | Aerial parts | researchgate.net |

| Camellia sinensis | Spinasteryl glucoside | Not specified | medchemexpress.com |

| Clerodendrum serratum | α-Spinasterol (aglycone) | Leaves | botanyjournals.comnih.govelicit-plant.com |

| Impatiens glandulifera | α-Spinasterol (aglycone) | Roots | |

| Inula britannica L. | α-Spinasterol glucoside | Herbs (aerial parts) | nih.govresearchgate.net |

| Ipomoea turpethum L. | 22, 23-dihydro-α-spinasteryl-β-D glucoside | Stem | nih.gov |

| Mimusops elengi | α-Spinasterol glucoside | Seeds, Fruit | pharmatutor.orgbotanyjournals.commdpi.com |

| Prunella vulgaris L. | α-Spinasterolyl-β-D-glucopyranose glucoside | Spikes (ears) | nih.govmdpi.com |

| Pumpkin Seeds | Spinasteryl glucoside | Seeds | murdoch.edu.auijcrt.org |

| Senegalia pennata | α-Spinasterol glucoside | Not specified | nih.govresearchgate.net |

| Silene firma | α-Spinasterol glucoside | Not specified | nih.govresearchgate.net |

| Sugar Beet Pulp | α-Spinasteryl D-glucoside | Pulp | elicit-plant.comnih.gov |

Biogeographical and Environmental Influences on Accumulation

The production of secondary metabolites like α-spinasterol glucoside in plants is not static and can be influenced by a range of external factors. While specific research detailing these influences on α-spinasterol glucoside is limited, general principles governing phytosterol and glycoside production in response to geography and stress are well-established.

The chemical composition of plants, including their secondary metabolites, can exhibit significant variation depending on the geographical location of their growth. This variability can be attributed to factors such as differences in soil composition, climate, and altitude. For instance, studies on other plant species have shown that the concentration of essential oils and other phytochemicals changes with geography. While direct studies measuring the geographic variation of α-spinasterol glucoside concentration are not widely available, it is a recognized principle in phytochemistry that such variations are likely to occur.

Plants respond to environmental stressors by altering their biochemical pathways, often leading to an increased production of specific secondary metabolites as a defense mechanism. Abiotic stresses such as drought, extreme temperatures, and high light intensity can trigger the accumulation of phytosterols (B1254722) and their conjugates. nih.govmdpi.com

For example, water scarcity is known to elicit the production of phytosterols, which act as signal molecules to trigger metabolic defense mechanisms in plants like corn. Temperature fluctuations also play a critical role; low-temperature treatments have been observed to induce the production of acylated steryl glycosides in Avena sativa (oats), and the accumulation of phytosterols in Corchorus depressus was found to be greater in winter than in summer. nih.gov Similarly, exposure to high light intensity or chilling can lead to a significant increase in the total phenolic content and specific glycosides in lettuce. These findings suggest that the biosynthesis of α-spinasterol glucoside in plants is likely sensitive to environmental pressures, with stress conditions potentially leading to higher concentrations of the compound as part of the plant's natural defense response.

Extraction and Isolation Methodologies

Solvent-Based Extraction Approaches

Conventional solid-liquid extraction remains a foundational technique for isolating phytosterols (B1254722) and their glycosides. mdpi.comnih.gov The principle lies in the differential solubility of the target compound in various solvents, allowing for its separation from the bulk plant material. mdpi.com

Optimization of Solvent Systems

The choice of solvent is a critical parameter that dictates the efficiency and selectivity of the extraction process. core.ac.uk The ideal solvent should effectively solubilize α-Spinasterol glucoside while minimizing the co-extraction of undesirable compounds. mdpi.com The polarity of the solvent plays a key role, and a range of organic solvents are commonly employed. silae.it

Alcohols such as ethanol (B145695) and methanol (B129727) , often in aqueous solutions, are frequently used for the initial extraction of saponins (B1172615) due to their ability to dissolve polar glycosides. silae.it For instance, research on related compounds has shown that aqueous ethanol is effective for extracting phytosterols. researchgate.netHexane (B92381) is a non-polar solvent widely used for defatting the plant material or the crude extract, removing lipids that can interfere with subsequent purification steps. nih.govcore.ac.uk Other solvents like chloroform (B151607) and ethyl acetate (B1210297) offer intermediate polarity and can be used in multi-step extraction schemes to selectively isolate compounds based on their solubility. silae.itButanol , particularly n-butanol, is highly effective for extracting saponin (B1150181) glycosides from an aqueous phase. silae.itresearchgate.net

The optimization of the solvent system involves considering factors such as solvent-to-solid ratio, temperature, and extraction time to maximize the yield of the target compound. researchgate.netkorea.ac.kr Cold extraction processes are often preferred over hot extractions to prevent the degradation of potentially thermolabile compounds like glycosides. researchgate.net

| Solvent | Polarity | Typical Use in Sterol Glucoside Extraction | Key Findings/Rationale |

|---|---|---|---|

| Ethanol / Methanol (often aqueous) | Polar | Initial crude extraction of glycosides/saponins from plant material. | Effectively dissolves polar saponins. Aqueous solutions can enhance extraction efficiency. silae.itresearchgate.net |

| n-Butanol | Intermediate | Partitioning from an aqueous solution to concentrate saponins. | Excellent for separating glycosides from more polar or non-polar impurities. silae.itresearchgate.net |

| Hexane / Petroleum Ether | Non-polar | Pre-extraction defatting of plant material or removal of non-polar compounds from crude extract. | Removes lipids and free sterols, which can interfere with purification. nih.govcore.ac.uk |

| Chloroform / Ethyl Acetate | Intermediate | Used in sequential partitioning to separate compounds of intermediate polarity. | Helps in the graded separation of components from a complex crude extract. silae.itresearchgate.net |

| Water | Very Polar | Used as a medium for partitioning with immiscible organic solvents like n-butanol. | Essential for liquid-liquid extraction techniques where saponins are partitioned into an organic phase. silae.it |

Sequential Partitioning Techniques

Following an initial crude extraction, sequential partitioning (or liquid-liquid extraction) is a crucial step for the preliminary purification of α-Spinasterol glucoside. This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. silae.it

A common strategy begins with an aqueous alcohol (e.g., methanol/water) extract. This crude extract is then partitioned against a series of solvents with increasing polarity. For example, the methanolic extract may first be partitioned with a non-polar solvent like hexane or chloroform to remove lipids and other apolar compounds. nih.gov Subsequently, the remaining aqueous phase, rich in polar glycosides, is partitioned with a solvent of intermediate polarity, such as n-butanol. silae.itnih.gov The n-butanol fraction becomes enriched with saponins, including α-Spinasterol glucoside, effectively separating them from highly polar substances like sugars that remain in the aqueous layer. silae.itresearchgate.net This systematic approach significantly reduces the complexity of the extract, facilitating the final purification stages.

| Initial Extract | Partitioning Solvent 1 | Result of Partition 1 | Partitioning Solvent 2 | Result of Partition 2 (Target Fraction) |

|---|---|---|---|---|

| Aqueous Methanol or Ethanol Extract | Hexane or Chloroform | Non-polar compounds (lipids, free sterols) move to the organic phase. nih.gov | n-Butanol | Saponins (including α-Spinasterol glucoside) are concentrated in the n-butanol phase. silae.itnih.gov |

Advanced Extraction Technologies

To overcome the limitations of conventional methods, such as long extraction times and large solvent volumes, advanced technologies have been developed. Microwave-Assisted Extraction (MAE) is a prominent example that has been successfully applied to the extraction of various phytoconstituents, including glycosides. ncsu.eduresearchgate.net

Microwave-Assisted Extraction Principles and Applications

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction process. youtube.com The principle is based on the interaction of microwaves with polar molecules, causing rapid heating through dipole rotation and ionic conduction. researchgate.netresearchgate.net This localized, superheating of the solvent within the plant cells creates immense pressure, leading to cell wall rupture and the enhanced release of intracellular contents into the extraction solvent. researchgate.netmdpi.com

Key advantages of MAE include significantly reduced extraction times (minutes versus hours), lower solvent consumption, and often higher extraction yields compared to conventional techniques. ncsu.eduanalis.com.myphcogrev.com The efficiency of MAE is influenced by several parameters, including the dielectric properties of the solvent, microwave power, irradiation time, temperature, and the nature of the plant material. ncsu.eduresearchgate.netanalis.com.my Solvents with high dielectric constants, like ethanol and methanol, are particularly effective for MAE as they absorb microwave energy efficiently. researchgate.net This technology has been successfully used to extract β-sitosterol glucoside, a closely related compound, demonstrating its high potential for the efficient extraction of α-Spinasterol glucoside. mdpi.comnih.gov

| Parameter | Principle/Effect on Extraction | Typical Range/Consideration |

|---|---|---|

| Microwave Power (W) | Affects the heating rate. Higher power can accelerate extraction but may risk thermal degradation. | Low to moderate power (e.g., 100-800 W) is often optimized to balance efficiency and compound stability. researchgate.net |

| Solvent Choice | Solvents with high dielectric constants (e.g., ethanol, methanol, water) absorb microwave energy effectively. | Ethanol and aqueous ethanol are common choices due to their effectiveness and safety. analis.com.mymdpi.com |

| Extraction Time (min) | MAE significantly shortens the required time. Prolonged exposure can lead to degradation. | Typically ranges from a few seconds to 15-30 minutes. ncsu.edumdpi.com |

| Temperature (°C) | Higher temperatures increase solubility and diffusion rates, but excessive heat can degrade glycosides. | Often controlled in the range of 50-100°C. researchgate.netmdpi.com |

| Solid-to-Liquid Ratio | Affects the absorption of microwave energy and the concentration gradient for mass transfer. | Needs to be optimized to ensure sufficient solvent for extraction without unnecessary waste. analis.com.my |

Chromatographic Purification Strategies

Following extraction and preliminary partitioning, the enriched fraction containing α-Spinasterol glucoside requires further purification to isolate the compound in its pure form. Column chromatography is the most indispensable technique for this purpose. fractioncollector.info

Column Chromatography Techniques (e.g., silica (B1680970) gel)

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. teledynelabs.com For the purification of moderately polar compounds like sterol glycosides, silica gel is the most commonly used stationary phase. silae.itteledynelabs.comresearchgate.net Silica gel is a polar adsorbent, meaning it strongly retains polar compounds. teledynelabs.com

The purification process involves packing a column with silica gel and loading the concentrated extract (e.g., the butanol fraction) onto the top. youtube.com A solvent system (the mobile phase), typically a mixture of a non-polar and a polar solvent, is then passed through the column. commonorganicchemistry.comrochester.edu Separation is achieved by gradually increasing the polarity of the mobile phase (gradient elution). researchgate.net

Initially, a less polar solvent mixture, such as hexane-ethyl acetate, is used. researchgate.netnih.gov This elutes the non-polar and less polar compounds first. As the polarity of the solvent system is increased, for instance by increasing the proportion of ethyl acetate or by introducing a more polar solvent like methanol (e.g., chloroform-methanol mixtures), the more strongly adsorbed polar compounds begin to move down the column. silae.itresearchgate.net Fractions are collected sequentially and analyzed (often by Thin-Layer Chromatography, TLC) to identify those containing the pure α-Spinasterol glucoside. fractioncollector.info This method is highly effective for isolating individual saponins from complex mixtures. nih.gov

| Stationary Phase | Mobile Phase (Eluent System) | Separation Principle | Typical Elution Order |

|---|---|---|---|

| Silica Gel | Gradient of non-polar to polar solvents (e.g., Hexane → Hexane/Ethyl Acetate → Ethyl Acetate → Chloroform/Methanol). silae.itresearchgate.netcommonorganicchemistry.com | Normal-phase chromatography. Compounds are separated based on polarity. Silica gel (polar) adsorbs polar compounds more strongly. | 1. Non-polar compounds (e.g., lipids). 2. Less polar compounds (e.g., free sterols). 3. Moderately polar compounds. 4. Polar compounds (e.g., α-Spinasterol glucoside and other saponins). silae.it |

Thin-Layer Chromatography (TLC) and Preparative Thin-Layer Chromatography (PTLC)

Thin-Layer Chromatography (TLC) is a fundamental analytical technique used for the qualitative analysis of plant extracts and for monitoring the progress of fractionation. It allows for the rapid separation of compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase. For sterol glucosides like α-spinasterol glucoside, specific solvent systems are employed to achieve optimal separation.

Preparative Thin-Layer Chromatography (PTLC) operates on the same principles as analytical TLC but utilizes thicker stationary phase layers to accommodate larger sample loads. This technique is invaluable for the small-scale purification of compounds. After developing the plate, the band corresponding to α-spinasterol glucoside is identified (often under UV light if a fluorescent indicator is used or by staining), scraped from the plate, and the compound is eluted from the adsorbent material with a suitable solvent.

Key parameters in TLC and PTLC for sterol glucoside separation include:

Stationary Phase: Silica gel 60 F254 is commonly used for its versatility in separating moderately polar compounds.

Mobile Phase: A mixture of solvents is typically required. For glycosides, a combination like Ethyl acetate-methanol-water is effective. A common mobile phase for separating phytosterols can be a mixture of chloroform and ethyl acetate.

Visualization: Spots can be visualized by spraying with reagents such as a sulfuric α-naphthol solution, which yields blue-violet spots for glycosides, or by using the Liebermann-Burchard test, which indicates the presence of a steroidal nucleus.

Table 1: Example TLC Systems for Sterol Glycoside Separation

| Stationary Phase | Mobile Phase (v/v/v) | Visualization Method | Compound Class |

|---|---|---|---|

| Silica Gel 60 F254 | Ethyl Acetate : Methanol : Water (100:13.5:10) | Sulfuric α-naphthol reagent | Glycosides |

| Silica Gel 60 F254 | Chloroform : Ethyl Acetate (4:6) | Liebermann-Burchard reagent | Phytosterols |

Post-Extraction Processing for Compound Enrichment

Following initial extraction and chromatographic separation, further processing is necessary to increase the purity and yield of α-spinasterol glucoside.

Concentration and Precipitation Methods

After fractionation by methods like column chromatography, the fractions containing α-spinasterol glucoside are often dilute. Concentration is a critical step, typically achieved using a rotary evaporator, which removes the solvent under reduced pressure at a controlled temperature to prevent degradation of the compound.

Once the solution is sufficiently concentrated, precipitation can be induced to selectively isolate the sterol glucoside. Saponins and sterol glucosides, which share structural similarities, can be precipitated from a concentrated extract. okstate.edu This is often accomplished by altering the solvent composition to decrease the solubility of the target compound. One common method involves adding a non-polar solvent, such as cold acetone (B3395972), to a concentrated polar extract (e.g., ethanolic or methanolic). nih.gov This causes the more polar glycosides to precipitate out of the solution. Another technique involves precipitating sterol glucosides from a hot solvent like tetrahydrofuran (B95107) (THF) by rapidly reducing the temperature and removing the solvent under vacuum. bts.gov

Recrystallization Procedures

Recrystallization is a powerful purification technique used to obtain high-purity crystalline solids from a crude or semi-purified mixture. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the formation of crystals. Impurities are ideally left behind in the solvent (mother liquor).

For sterol glucosides, the choice of solvent is critical. A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Absolute ethanol has been successfully used to obtain white, crystalline precipitates of saponins. okstate.edu For phytosterols, a mixture of acetone and ethanol (e.g., in a 4:1 v/v ratio) has been shown to be effective, yielding high-purity crystals after several crystallization cycles. nih.gov The selection of the optimal solvent or solvent system for α-spinasterol glucoside would be determined empirically to maximize yield and purity.

Table 2: Potential Recrystallization Solvents for Sterol Glucosides

| Solvent/Solvent System | Target Compound Class | Rationale |

|---|---|---|

| Absolute Ethanol | Saponins/Sterol Glycosides | Good solubility at high temperature, poor at low temperature, yielding crystalline product. okstate.edu |

| Acetone : Ethanol (4:1 v/v) | Phytosterols | Effective solvent mixture for achieving high purity through multiple crystallization cycles. nih.gov |

Bioassay-Guided Fractionation in Discovery Research

Bioassay-guided fractionation is a strategic approach used in natural product chemistry to isolate new bioactive compounds from complex mixtures. nih.govspringernature.com This methodology links chemical separation with pharmacological or biological screening. The process begins with a crude plant extract that has demonstrated a specific biological activity of interest (e.g., anti-inflammatory, antimicrobial, or cytotoxic effects). mdpi.comncsu.edu

The procedure involves:

Initial Screening: A crude extract is tested for a specific biological activity.

Fractionation: The active crude extract is separated into several fractions using chromatographic techniques like column chromatography.

Bioassay of Fractions: Each fraction is tested using the same bioassay.

Iterative Purification: The most active fraction is selected for further separation into sub-fractions, which are then re-tested.

Isolation of Pure Compound: This iterative process of separation and bioassay is repeated until a pure, biologically active compound is isolated.

In the context of α-spinasterol glucoside, which has been studied for various biological activities, this technique is highly relevant for its discovery from new natural sources. For instance, if a plant extract shows significant anti-inflammatory activity, bioassay-guided fractionation can be employed to systematically isolate the compound(s) responsible for this effect. By tracking the activity through each stage of separation, researchers can efficiently pinpoint and ultimately isolate α-spinasterol glucoside as the active principle. mdpi.com

Biosynthesis and Metabolic Pathways

Mechanistic Insights into Phytosterol Glycosylation

The final step in the biosynthesis of alpha-spinasterol (B1681983) glucoside is the glycosylation of the α-spinasterol molecule. This reaction is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). Plant UGTs are generally categorized as inverting enzymes, meaning they employ an SN2-like direct displacement mechanism. nih.gov This process reverses the stereochemical configuration at the anomeric carbon of the sugar donor. nih.gov

The catalytic mechanism for sterol glycosylation is believed to involve a conserved catalytic triad, often composed of histidine and aspartic acid residues, within the enzyme's active site. mdpi.comasm.org The reaction proceeds as follows:

A catalytic base, typically an aspartate residue, deprotonates the C-3 hydroxyl group of the α-spinasterol acceptor molecule, making it a more potent nucleophile. mdpi.com

The resulting sterol oxyanion performs a nucleophilic attack on the C-1 anomeric carbon of the UDP-glucose donor molecule. asm.org

This attack is facilitated by a catalytic acid, usually a histidine residue, which stabilizes the UDP leaving group, completing the transfer and forming a β-glycosidic bond. mdpi.comasm.org

The result of this mechanism is the formation of α-spinasterol 3-O-β-D-glucoside.

Enzymatic Systems Involved in Glucoside Formation

The enzymes responsible for the formation of alpha-spinasterol glucoside are UDP-glucose:sterol glycosyltransferases (SGTs; EC 2.4.1.173) . These are members of the large Glycosyltransferase Family 1 (GT1). asm.orgfrontiersin.orgjuniperpublishers.com SGTs catalyze the transfer of a glucose moiety from an activated sugar donor, almost exclusively UDP-glucose , to the C-3 hydroxyl group of a sterol acceptor. nih.govfrontiersin.org

These enzymes can exist as soluble cytosolic proteins or be associated with cellular membranes, which is logical given the hydrophobic nature of their sterol substrates. frontiersin.org While many SGTs exhibit broad substrate specificity, accepting various common phytosterols (B1254722) like β-sitosterol, stigmasterol (B192456), and campesterol (B1663852), specific SGTs can show high regioselectivity. frontiersin.orgcimap.res.in For example, different SGTs from Withania somnifera have been identified that glycosylate either the C-3 or C-27 hydroxyl groups of steroidal lactones. nih.govcimap.res.in

In the model plant Arabidopsis thaliana, the two primary genes responsible for the bulk of steryl glycoside synthesis are UGT80A2 and UGT80B1. frontiersin.org In tomato, four SGT genes have been found, with SlSGT1 being the most prominently expressed. ub.edu While no enzyme has been definitively characterized with α-spinasterol as its sole or primary substrate, the well-documented activity of SGTs on a wide range of phytosterols strongly indicates that an orthologous SGT is responsible for the glycosylation of α-spinasterol in plants where it accumulates.

Precursor Utilization and Flux Analysis in Biosynthetic Routes

The biosynthesis of the α-spinasterol aglycone is a complex route that begins with the mevalonate (B85504) (MVA) pathway. The primary precursor is acetyl-CoA, which is converted through several steps into 2,3-oxidosqualene (B107256). bioone.orgmdpi.com In photosynthetic organisms, 2,3-oxidosqualene is primarily cyclized by cycloartenol (B190886) synthase (CAS) to form cycloartenol, which serves as the crucial starting point for the synthesis of most phytosterols. bioone.orgplos.org

Alpha-spinasterol is a Δ⁷-sterol, distinguished by a double bond at the C-7 position in its sterol ring system. This feature represents a key metabolic branch point from the more common Δ⁵-sterols like campesterol and β-sitosterol. The pathway to Δ⁵-sterols requires two key enzymatic steps that act on Δ⁷-intermediates:

Δ⁷-Sterol-C5-desaturase (encoded by genes like STE1/DWARF7), which introduces a double bond at the C-5 position, creating a Δ⁵,⁷-sterol. nih.govnih.gov

Δ⁵,⁷-Sterol-Δ⁷-reductase (encoded by genes like DWARF5), which reduces the C-7 double bond to yield the final Δ⁵-sterol. nih.govnih.gov

Therefore, the biosynthetic flux towards α-spinasterol must diverge before the action of the C5-desaturase. The pathway retains the Δ⁷-configuration of the cycloartenol-derived intermediates, which then undergo subsequent modifications, including demethylation and side-chain alkylation, to yield the final α-spinasterol structure. thieme-connect.com Isotope labeling studies in Cucurbita maxima have confirmed the incorporation of cycloartenol into α-spinasterol, supporting this metabolic route. thieme-connect.com

Genetic and Molecular Regulation of Biosynthesis

The synthesis of this compound is regulated at multiple levels, from the transcription of biosynthetic genes to the modulation of enzyme activity.

The genes encoding the enzymes of the upstream phytosterol pathway are well-characterized and include those for HMG-CoA reductase (HMGR), squalene (B77637) synthase (SQS), and cycloartenol synthase (CAS). bioone.org

More pertinent to the final glycosylation step, several genes encoding sterol glycosyltransferases have been identified across the plant kingdom.

Arabidopsis thaliana : UGT80A2 and UGT80B1 are the two major SGTs. frontiersin.org

Withania somnifera : A family of SGT genes, including WsSGTL1, WsSGTL2, and WsSGTL3, has been identified, showing differential expression and potential roles in stress response. frontiersin.orgnih.gov

Solanum lycopersicum (Tomato): Four SGT genes are present, with SlSGT1 showing the highest activity. ub.edu

Aralia elata : Transcriptome analysis identified 122 putative UGTs, providing a pool of candidates for sterol glycosylation roles. nih.gov

These genes all contain the conserved C-terminal plant secondary product glycosyltransferase (PSPG) motif, which is essential for binding the UDP-glucose donor. frontiersin.org

The expression of genes involved in the biosynthesis of this compound is tightly regulated and often coordinated. A common and effective strategy for identifying candidate UGTs is through co-expression analysis, as the genes for the final modification steps are frequently transcribed in concert with upstream pathway genes like those for oxidosqualene cyclases. oup.combiorxiv.org

Furthermore, the transcription of SGT genes is highly responsive to both hormonal signals and environmental stimuli. In W. somnifera, the expression of SGT genes is markedly upregulated by the application of defense-related hormones like salicylic (B10762653) acid and methyl jasmonate (MeJA). nih.gov This suggests a role for steryl glycosides in plant defense. Expression is also induced by abiotic stresses such as heat and cold, indicating that the modification of sterols is an important part of the plant's adaptation mechanism. nih.govplos.org Studies in Arabidopsis have shown that disrupting SGT expression alters the plant's defense response to pathogens, implicating the glycosylated products in modulating stress-hormone signaling pathways. frontiersin.org

Metabolic Engineering Strategies for Enhanced Production in Plant and Microbial Systems

Given the biological activities of phytosterols and their glycosides, metabolic engineering has been explored as a strategy to increase their production. A primary target for engineering is the MVA pathway, which provides the sterol precursors.

A notable example involves the overexpression of the gene for 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR) , which catalyzes a rate-limiting step in the pathway. nih.govnih.gov In one study, hairy root cultures of Platycodon grandiflorum were transformed with the PgHMGR gene from Panax ginseng. This resulted in a significant increase in the metabolic flux towards isoprenoid-derived compounds. The transgenic lines exhibited enhanced production of both phytosterols and triterpenoid (B12794562) saponins (B1172615). Specifically, the content of α-spinasterol was increased by 1.1 to 1.6 times compared to control cultures. nih.govnih.govmdpi.com

This research demonstrates that upregulating a single, early, rate-limiting step in the biosynthetic pathway can successfully increase the yield of downstream products, including α-spinasterol, thereby providing a viable strategy for enhancing its production in plant-based systems.

Table 1: Effect of PgHMGR Overexpression on α-Spinasterol Production in Platycodon grandiflorum Hairy Roots Data sourced from studies on transgenic hairy root cultures. nih.govnih.gov

| Transgenic Line | Gene Overexpressed | Host System | Fold Increase in α-Spinasterol Content | Fold Increase in Total Platycosides (Saponins) |

|---|---|---|---|---|

| T7 | PgHMGR | P. grandiflorum hairy roots | ~1.6x | ~2.5x |

Advanced Spectroscopic and Chromatographic Characterization

Structural Elucidation Techniques

The structural architecture of alpha-spinasterol (B1681983) glucoside is primarily unraveled using a suite of spectroscopic methods. These techniques probe the molecule's atomic connectivity and spatial arrangement, providing a comprehensive structural portrait.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of alpha-spinasterol glucoside. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information on the types and chemical environments of protons and carbons within the molecule. For instance, the ¹H NMR spectrum of a related compound, 22,23-dihydro-α-spinasteryl-β-D-glucoside, shows characteristic signals for methyl, olefinic, and anomeric protons, which are indicative of the steroidal and glycosidic moieties. banglajol.info

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for establishing the connectivity between atoms. COSY experiments reveal proton-proton couplings, helping to trace out the spin systems within the sterol backbone and the glucose unit. HMQC correlates directly bonded proton and carbon atoms, while HMBC identifies long-range (2-3 bond) correlations between protons and carbons. These correlations are crucial for piecing together the complete structure, including the attachment point of the glucose unit to the sterol and the relative stereochemistry. banglajol.infoacs.org For example, in a similar steroidal glycoside, HMBC correlations were used to confirm the position of an acetyl group and a hydroxyethyl (B10761427) group. acs.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a closely related steroidal glucoside (22, 23-dihydro-α-spinasteryl-β-D glucoside) banglajol.info

| Atom | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, J in Hz) |

|---|---|---|

| Sterol Moiety | ||

| 3 | 78.1 | 3.96 (m) |

| 7 | 121.9 | 5.36 (bs) |

| 8 | 140.9 | - |

| 18 | 12.0 | 0.60 (s) |

| 19 | 12.2 | 0.74 (s) |

| 21 | 19.0 | 1.02 (d, J = 7.0) |

| 26 | 20.0 | 0.92 (d, J = 6.42) |

| 27 | 19.2 | 0.88 (d, J = 6.42) |

| 29 | 19.4 | 0.91 (t, J = 6.5) |

| Glucoside Moiety | ||

| 1' | - | 5.07 (d, J = 8.2) |

Note: Data is for a structurally similar compound and serves as a representative example. Actual values for this compound may vary slightly.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. Techniques like Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are particularly well-suited for the analysis of this compound due to its polarity. nih.govresearchgate.net

In ESI-MS, this compound can be detected as a sodiated adduct [M+Na]⁺. nih.gov Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected precursor ion, providing valuable structural insights. The fragmentation of the aglycone ion, corresponding to the sterol part of the molecule, can reveal characteristic ions that help in identifying the specific sterol backbone. nih.govresearchgate.net For instance, the MS/MS spectrum of spinasterol shows dominant fragment ions at m/z 149, 161, 255, and 297. nih.gov The presence of the m/z 149 fragment is indicative of a Δ⁷-structure, a key feature of alpha-spinasterol. nih.gov

Table 2: Key Mass Spectrometry Data for the Identification of Spinasteryl Glucoside nih.gov

| Ion | m/z (mass-to-charge ratio) | Significance |

|---|---|---|

| [M+Na]⁺ | 597 | Sodiated molecular ion of spinasteryl glucoside |

| [Aglycone+H-H₂O]⁺ | 395 | Protonated and dehydrated aglycone (spinasterol) |

| Fragment Ion | 297 | Characteristic fragment of the spinasterol side chain |

| Fragment Ion | 255 | Characteristic fragment of the spinasterol ring system |

| Fragment Ion | 149 | Indicative of the Δ⁷-unsaturation in the sterol ring |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectrophotometry provide complementary information about the functional groups present in this compound. The IR spectrum reveals the presence of hydroxyl (-OH) groups from both the sterol and glucose moieties, typically observed as a broad band around 3400 cm⁻¹. banglajol.info C-H stretching vibrations of alkanes and alkenes are also visible. banglajol.info

UV-Vis spectrophotometry can indicate the presence of chromophores, such as double bonds. For a related compound, 22,23-dihydro-α-spinasteryl-β-D-glucoside, a UV absorption maximum (λmax) at 205.2 nm was attributed to a single unsaturation. banglajol.info

Table 3: Spectroscopic Data for Functional Group Analysis of a Related Steroidal Glucoside banglajol.info

| Spectroscopic Technique | Wavenumber/Wavelength | Functional Group Assignment |

|---|---|---|

| IR (KBr) | 3403 cm⁻¹ | O-H stretching (hydroxyl groups) |

| IR (KBr) | 2897 cm⁻¹ | C-H stretching |

| IR (KBr) | 1472, 1374 cm⁻¹ | -C=C- stretching (olefinic) |

| UV (MeOH) | λmax 205.2 nm | Single unsaturation |

Note: Data is for a structurally similar compound and serves as a representative example.

Purity Assessment and Quantitative Analysis Methods

Ensuring the purity and determining the concentration of this compound in a sample are critical for its use as an analytical standard and for accurate biological studies.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the quantification of sterols. researchgate.netresearchsquare.com While direct analysis of the intact glucoside by GC-MS is challenging due to its low volatility, the aglycone, alpha-spinasterol, can be quantified after hydrolysis of the glycosidic bond. This approach is often used to determine the profile of free and esterified phytosterols (B1254722) in various matrices. wiley.com For instance, GC-MS has been employed to quantify alpha-spinasterol in the hexane (B92381) extract of Impatiens glandulifera roots. researchgate.netresearchsquare.com

Acid hydrolysis is a classical method used to break the glycosidic linkage in this compound, yielding the aglycone (alpha-spinasterol) and the sugar moiety. oup.comtandfonline.com The identity of the sugar can then be confirmed using various techniques. Historically, paper chromatography has been used to identify the sugar component as D-glucose by comparing its migration with that of authentic standards. oup.comtandfonline.com This method involves developing the chromatogram with specific solvent systems and visualizing the spots with reagents like aniline (B41778) phthalate (B1215562) or ammoniacal silver nitrate. tandfonline.com More modern techniques, such as High-Performance Liquid Chromatography (HPLC) with a refractive index detector or derivatization followed by GC-MS, can also be used for more precise identification and quantification of the sugar.

Biological Activities and Mechanistic Investigations

Anti-inflammatory Effects and Immunomodulation

Alpha-spinasterol (B1681983) glucoside has demonstrated notable anti-inflammatory and immunomodulatory activities through various mechanisms. These include the regulation of key inflammatory signaling molecules and enzymes.

Research has shown that alpha-spinasterol glucoside can effectively suppress the production of several pro-inflammatory cytokines. In a study using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, the compound, also referred to as 3-O-β-D-glucopyranosylspinasterol, inhibited the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in a dose-dependent manner. nih.gov This inhibitory effect was also observed in vivo, where administration of the spinasterol glucoside significantly reduced the plasma levels of these cytokines in LPS-injected mice. nih.gov The underlying mechanism involves the downregulation of NF-κB activation, a critical transcription factor for pro-inflammatory gene expression. nih.gov Similarly, studies on the aglycone, alpha-spinasterol, have shown its ability to reduce TNF-α and IL-1β levels in mice with LPS-induced inflammation. chemfaces.com

The immunomodulatory effects of this compound extend to the regulation of chemokines, which are crucial for orchestrating immune cell trafficking. In human keratinocyte (HaCaT) cells stimulated with TNF-α and interferon-gamma (IFN-γ), spinasterol-glucoside demonstrated a strong inhibitory effect on the expression of Thymus and Activation Regulated Chemokine (TARC), also known as CCL17. mdpi.com This inhibition was attributed to the suppression of the phosphorylation of c-Raf, p38 MAPK, and JAK2. mdpi.com Further studies on derivatives of spinasterol-glucoside have highlighted the importance of the glycosidic linkage in modulating the expression of both CCL17 and CCL22, key chemokines involved in chronic skin inflammation. mdpi.comresearchgate.netresearchgate.net

Antioxidant Properties and Reactive Oxygen Species Modulation

This compound and its aglycone exhibit significant antioxidant properties, contributing to their protective effects against cellular damage.

The antioxidant activity of alpha-spinasterol involves the modulation of key cellular defense pathways. Studies have shown that alpha-spinasterol can upregulate the expression of heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1) through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govresearchgate.net Nrf2 is a master regulator of the antioxidant response, and its activation leads to the production of various antioxidant and cytoprotective enzymes. nih.gov By enhancing these endogenous antioxidant defenses, alpha-spinasterol helps to neutralize reactive oxygen species and protect cells from oxidative stress. nih.govlookchem.com

Antidiabetic Potential and Glucose Homeostasis Regulation

Emerging evidence suggests that this compound and its aglycone, alpha-spinasterol, possess significant antidiabetic properties by influencing glucose metabolism and insulin (B600854) signaling. researchgate.netwiley.com

Research indicates that alpha-spinasterol can enhance glucose uptake in C2C12 skeletal muscle cells. acs.orgnih.gov This effect is associated with the increased expression of glucose transporter type 4 (GLUT-4) and the phosphorylation of insulin receptor substrate-1 (IRS-1) and AMP-activated protein kinase (AMPK). acs.orgnih.gov Furthermore, alpha-spinasterol has been shown to stimulate glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells (INS-1). acs.orgnih.gov This is achieved, in part, by increasing the ATP/ADP ratio, which leads to the closure of ATP-sensitive potassium channels and subsequent calcium influx. acs.orgnih.gov The compound also enhances the expression of key proteins involved in insulin secretion, such as IRS-2 and peroxisome proliferator-activated receptor-gamma (PPARγ). researchgate.netacs.orgresearchgate.net In vivo studies have demonstrated that alpha-spinasterol can reduce serum triglycerides and ameliorate diabetic nephropathy in streptozotocin-induced diabetic mice. chemfaces.comnih.gov

Enhancement of Glucose Uptake in Skeletal Muscle Cells (e.g., C2C12 cells)

Studies utilizing the C2C12 skeletal muscle cell line have demonstrated that α-spinasterol, the aglycone of α-spinasterol glucoside, significantly enhances glucose uptake. nih.govresearchgate.netnih.gov This effect is crucial for maintaining glucose homeostasis, as skeletal muscle is a primary site for glucose disposal. The increased uptake of glucose by these cells helps to lower blood glucose levels. nih.gov Research indicates that α-spinasterol treatment of C2C12 cells leads to a notable increase in glucose absorption without inducing cellular toxicity. researchgate.netnih.gov

Stimulation of Glucose-Stimulated Insulin Secretion in Pancreatic β-Cells (e.g., INS-1 cells)

In addition to its effects on peripheral glucose uptake, α-spinasterol has been shown to augment glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells, specifically in the INS-1 cell line. nih.govresearchgate.netnih.gov This compound enhances the release of insulin in response to high glucose concentrations, an effect that was found to be superior to that of the commonly prescribed type 2 diabetes drug, gliclazide. nih.govnih.gov The ability to potentiate insulin secretion is a key therapeutic strategy for managing type 2 diabetes. nih.gov

Molecular Mechanisms: Regulation of Glucose Transporter Type 4 (GLUT-4), Insulin Receptor Substrate-1 (IRS-1) Phosphorylation, and AMP-activated Protein Kinase (AMPK) Signaling

The enhanced glucose uptake in skeletal muscle cells is mediated by the upregulation of key signaling proteins. Treatment with α-spinasterol leads to an increased expression of Glucose Transporter Type 4 (GLUT-4). nih.govresearchgate.netnih.gov GLUT-4 is the primary insulin-regulated glucose transporter found in muscle and adipose tissue, and its translocation to the cell membrane is essential for glucose entry. acs.org

Furthermore, α-spinasterol promotes the phosphorylation of Insulin Receptor Substrate-1 (IRS-1) and AMP-activated Protein Kinase (AMPK). nih.govresearchgate.netnih.gov The phosphorylation of IRS-1 is a critical step in the insulin signaling pathway, while AMPK acts as a cellular energy sensor that, when activated, stimulates glucose uptake. nih.govacs.org The upregulation of GLUT-4 in conjunction with the phosphorylation of IRS-1 and AMPK indicates that α-spinasterol improves glucose uptake by facilitating the movement of GLUT-4 to the skeletal muscle plasma membrane. nih.gov

In pancreatic β-cells, α-spinasterol has been observed to increase the expression of proteins such as peroxisome proliferator-activated receptor-gamma (PPARγ) and pancreatic and duodenal homeobox 1 (PDX-1), as well as the phosphorylation of IRS-2, all of which play important roles in enhancing GSIS. nih.govresearchgate.net

Table 1: Effect of α-Spinasterol on Key Proteins in C2C12 and INS-1 Cells

| Cell Line | Protein/Process | Effect of α-Spinasterol | Reference |

| C2C12 | Glucose Uptake | Enhanced | nih.govnih.gov |

| C2C12 | GLUT-4 Expression | Increased | nih.govnih.gov |

| C2C12 | IRS-1 Phosphorylation | Increased | nih.govnih.gov |

| C2C12 | AMPK Phosphorylation | Increased | nih.govnih.gov |

| INS-1 | Glucose-Stimulated Insulin Secretion | Enhanced | nih.govnih.gov |

| INS-1 | IRS-2 Phosphorylation | Increased | nih.govresearchgate.net |

| INS-1 | PPARγ Expression | Increased | nih.govresearchgate.net |

| INS-1 | PDX-1 Expression | Increased | nih.govresearchgate.net |

Ion Channel Modulation in Pancreatic β-Cells (K+ and Ca2+ channels)

The mechanism of enhanced insulin secretion by α-spinasterol also involves the modulation of ion channels in pancreatic β-cells. nih.gov The process of insulin secretion is tightly regulated by the flux of ions, particularly potassium (K+) and calcium (Ca2+), across the β-cell membrane. nih.gov Studies have shown that the insulin secretory effect of α-spinasterol is potentiated by a K+ channel blocker and an L-type Ca2+ channel agonist. nih.govresearchgate.net Conversely, the effect is suppressed by a K+ channel activator and an L-type Ca2+ channel blocker. nih.govresearchgate.net This suggests that α-spinasterol's action is dependent on the closing of ATP-sensitive potassium (KATP) channels, leading to membrane depolarization and the subsequent influx of Ca2+ through voltage-gated calcium channels, a critical trigger for insulin granule exocytosis. nih.govnih.gov

Mitigation of Diabetic Complications (e.g., inhibition of glomerular mesangial cell proliferation)

Beyond its direct effects on glucose and insulin regulation, α-spinasterol has demonstrated potential in mitigating diabetic complications, such as diabetic nephropathy. chemfaces.comresearchgate.net A key pathological feature of diabetic nephropathy is the proliferation of glomerular mesangial cells in response to high glucose levels. nih.gov Research has shown that α-spinasterol is a potent inhibitor of this high glucose-induced proliferation of glomerular mesangial cells. chemfaces.comresearchgate.net Its inhibitory potency was found to be approximately 1,000 times higher than that of simvastatin, a drug used as a positive control in these studies. chemfaces.comresearchgate.net This suggests that α-spinasterol could play a significant therapeutic role in modulating the development and progression of diabetic nephropathy. chemfaces.comresearchgate.net

Antimicrobial Activities

In addition to its metabolic effects, α-spinasterol has been investigated for its antimicrobial properties.

Antibacterial Spectrum against Pathogenic Strains (e.g., E. coli, S. pneumoniae, S. pullorum, S. aureus)

Studies have explored the antibacterial activity of α-spinasterol, particularly in combination with existing antibiotics. researchgate.netnih.gov A synergistic effect has been observed when α-spinasterol is combined with the antibiotic ceftiofur (B124693) against several pathogenic bacterial strains. researchgate.netnih.gov This combination has shown enhanced efficacy against Escherichia coli, Streptococcus pneumoniae, Salmonella pullorum, and Staphylococcus aureus. researchgate.netnih.gov Time-kill analyses revealed that the combination of ceftiofur and α-spinasterol exhibited both time- and concentration-dependent bactericidal activity, which was an improvement over the time-dependent activity of ceftiofur alone. nih.gov These findings suggest that α-spinasterol could be a valuable adjunct in antimicrobial therapy, potentially helping to overcome antibiotic resistance. researchgate.net

Table 2: Antibacterial Activity of α-Spinasterol in Combination with Ceftiofur

| Pathogenic Strain | Observed Effect | Reference |

| Escherichia coli | Synergistic antibacterial activity | researchgate.netnih.gov |

| Streptococcus pneumoniae | Synergistic antibacterial activity | researchgate.netnih.gov |

| Salmonella pullorum | Synergistic antibacterial activity | researchgate.netnih.gov |

| Staphylococcus aureus | Synergistic antibacterial activity | researchgate.netnih.gov |

Antifungal Properties

This compound has been identified as a constituent in plants known for their antifungal properties. For instance, it is found in the seeds of Mimusops elengi, a plant whose extracts have demonstrated significant antifungal activity against various grain moulds. ijat-aatsea.com While the extracts containing this compound are effective, direct studies detailing the specific antifungal spectrum and potency of the isolated this compound are less common. However, research on its aglycone, α-spinasterol, has shown moderate activity against fungi such as Rhizoctonia solani and Magnaporthe grisea. nih.gov One study noted that a related compound, 22, 23-dihydro-α-spinasteryl-β-D-glucoside, did not show significant antifungal activity, suggesting that the structural specifics of the sterol and the glycosidic linkage are crucial for its biological function. banglajol.info

Anticancer and Antiproliferative Activities

The potential of this compound and its aglycone, α-spinasterol, as anticancer agents has been explored across various human cancer cell lines. These compounds have been shown to inhibit cancer cell growth through multiple mechanisms, including the induction of programmed cell death and regulation of key cancer-related genes.

Inhibition of Cancer Cell Line Proliferation

Alpha-spinasterol has demonstrated notable antiproliferative effects against a range of cancer cells. Studies have reported its activity against human cervical cancer (HeLa) cell lines. researchgate.netnih.gov Research also indicates that α-spinasterol can induce apoptosis in breast cancer cell lines (MCF-7, MDA-MB-231) and ovarian cancer cells (SKOV-3). taylorandfrancis.commdpi.com Furthermore, its efficacy has been observed against hepatocellular carcinoma (HepG2) cells. chemfaces.comrsc.org The aglycone, spinasterol, also shows antiproliferative activity against the HL-60 blood cancer cell line. researchgate.netresearchgate.net

Below is a data table summarizing the inhibitory concentrations (IC50) of spinasterol and related compounds against various cancer cell lines as reported in scientific literature.

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism behind the anticancer effects of α-spinasterol is its ability to induce apoptosis, or programmed cell death, in cancer cells. thescipub.com Studies have shown that α-spinasterol treatment leads to DNA fragmentation, a hallmark of apoptosis, in breast and ovarian cancer cells. researchgate.netmdpi.comresearchgate.net This process is often accompanied by cell cycle arrest, which stops the proliferation of cancerous cells. nih.govresearchgate.net For instance, α-spinasterol has been reported to arrest the cell cycle in the G0/G1 phase in both breast and ovarian cancer models. taylorandfrancis.com This halt in the cell cycle prevents the cells from dividing and multiplying.

Regulation of Tumor Suppressor Gene Expression (e.g., p53)

The tumor suppressor gene p53 plays a critical role in preventing cancer formation. The molecular basis for the cytotoxicity of α-spinasterol involves the upregulation of this crucial gene. researchgate.netresearchgate.net Research has demonstrated that α-spinasterol treatment leads to an overexpression of p53 in breast (MCF-7) and ovarian (SKOV-3) cancer cell lines. mdpi.comresearchgate.net This increased expression of p53 is a primary factor in the subsequent induction of apoptosis and cell cycle arrest observed in these cells. mdpi.comnih.gov By activating this tumor suppressor pathway, α-spinasterol helps to control cancer cell growth and survival. researchgate.net

Neurobiological and Pain Modulatory Effects

While direct studies on the neurobiological effects of this compound are limited, research into its aglycone, α-spinasterol, has revealed significant pain-modulating properties.

Antinociceptive Mechanisms (referencing alpha-spinasterol's activity)

Alpha-spinasterol, the aglycone of this compound, has been identified as a potent antinociceptive agent, meaning it can block the detection of painful stimuli. nih.gov Its primary mechanism of action is the antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain signaling. nih.govcaymanchem.comrndsystems.comtocris.com By blocking this receptor, α-spinasterol effectively reduces pain perception. nih.govrndsystems.com

Further investigations have shown that α-spinasterol also functions as an inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. researchgate.netnih.govnih.gov These enzymes are well-known mediators of inflammation and pain. The compound's ability to inhibit COX enzymes contributes to its anti-inflammatory and analgesic effects, which have been observed in models of postoperative and neuropathic pain. nih.govnih.gov The anti-inflammatory actions of α-spinasterol may indirectly support its antinociceptive activity, as inflammation is often an underlying cause of pain. nih.gov

Antidepressant and Anxiolytic-Like Activities

While direct studies on this compound are limited, the antidepressant and anxiolytic-like activities of its aglycone, alpha-spinasterol, have been investigated. Research suggests that alpha-spinasterol may hold promise for the development of novel antidepressant therapies. researchgate.netnih.gov

Studies in mice have demonstrated that alpha-spinasterol exerts an anti-immobility effect in the forced swim test, a common behavioral assay used to screen for antidepressant activity. researchgate.netnih.gov This effect was observed at specific doses, indicating a potential dose-dependent relationship. researchgate.net Interestingly, while demonstrating antidepressant-like effects, alpha-spinasterol did not show significant anxiolytic (anti-anxiety) effects in the elevated plus maze and light/dark box tests in mice. nih.gov

The mechanism behind these effects is thought to be linked to its role as a Transient Receptor Potential Vanilloid 1 (TRPV1) receptor antagonist. researchgate.net The antagonism of TRPV1 receptors is an emerging area of interest for new treatments of mood disorders like depression and anxiety. researchgate.netresearchgate.net Further supporting this, a synergistic effect was observed when an ineffective dose of alpha-spinasterol was administered with another TRPV1 antagonist, capsazepine (B1668289), in the forced swim test. nih.gov Notably, the observed antidepressant-like activity of alpha-spinasterol did not appear to be associated with changes in body temperature or spontaneous locomotor activity in mice. nih.gov

Table 1: Summary of Antidepressant-Like Activity of Alpha-Spinasterol in Mice

| Test/Model | Observation | Potential Mechanism | Reference |

|---|---|---|---|

| Forced Swim Test | Exhibited anti-immobility effects at doses of 1 and 2 mg/kg. | Antagonism of TRPV1 receptors. | researchgate.netnih.gov |

| Elevated Plus Maze Test | No significant anxiolytic-like effects observed at doses of 0.5-2 mg/kg. | N/A | nih.gov |

| Light/Dark Box Test | No significant anxiolytic-like effects observed at a dose of 2 mg/kg. | N/A | nih.gov |

| Synergistic Effect | Co-administration with capsazepine (another TRPV1 antagonist) produced a synergistic antidepressant-like effect. | Reinforces the role of TRPV1 antagonism. | nih.gov |

Role as a Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Antagonist

Alpha-spinasterol, the aglycone of this compound, is recognized as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. caymanchem.commedchemexpress.comtocris.com This receptor is a non-selective cation channel involved in the detection and transduction of noxious stimuli, including heat and capsaicin (B1668287) (the active component of chili peppers). caymanchem.comtocris.com

In vitro studies have shown that alpha-spinasterol can reduce the influx of calcium ions mediated by capsaicin. tocris.comrndsystems.com The inhibitory concentration (IC50) for alpha-spinasterol's antagonism of the TRPV1 receptor has been reported to be 1.4 µM. caymanchem.comtocris.comrndsystems.com This antagonistic activity is a key component of its observed biological effects, including its antinociceptive (pain-relieving) and potential antidepressant properties. researchgate.netcaymanchem.com The ability of alpha-spinasterol to cross the blood-brain barrier further enhances its potential as a modulator of central nervous system targets like the TRPV1 receptor. researchgate.netwiley.com

Table 2: Alpha-Spinasterol as a TRPV1 Receptor Antagonist

| Parameter | Finding | Significance | Reference |

|---|---|---|---|

| Mechanism of Action | Antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. | Implicated in pain and mood regulation. | caymanchem.commedchemexpress.comtocris.com |

| In Vitro Activity | Reduces capsaicin-mediated Ca2+ influx. | Demonstrates direct interaction with the TRPV1 receptor. | tocris.comrndsystems.com |

| IC50 Value | 1.4 µM | Quantifies the potency of its antagonistic effect. | caymanchem.comtocris.comrndsystems.com |

| Physiological Relevance | Brain penetrant and orally bioavailable. | Allows for potential effects on the central nervous system. | researchgate.nettocris.comwiley.com |

Other Reported Biological Activities

While research on this compound is still emerging, studies on its aglycone, alpha-spinasterol, have indicated other potential therapeutic benefits.

Hypolipidemic Effects

Alpha-spinasterol has been reported to possess hypolipidemic properties, suggesting a potential role in managing lipid levels. researchgate.netwiley.comnih.gov Studies have indicated that alpha-spinasterol can decrease cholesterol levels. researchgate.net For instance, research in rats has shown that phytosterols (B1254722), including alpha-spinasterol, can have a lipid-lowering effect. jst.go.jp

Antiulcer Properties

The potential for alpha-spinasterol to exert antiulcer effects has also been noted in scientific literature. researchgate.netwiley.comnih.gov For example, the fruit of Momordica dioica, which contains α-spinasterol-3-O-β-D-glucopyranoside, has been observed to significantly increase gastric wall mucosa and pH, demonstrating antiulcer properties. globalresearchonline.net

Synthetic Strategies and Structural Modifications

Chemical Synthesis of Alpha-Spinasterol (B1681983) Glucoside

The total chemical synthesis of alpha-spinasterol glucoside is a challenging endeavor that involves two primary stages: the formation of the glycosidic bond and the synthesis of the steroidal aglycone, alpha-spinasterol.

Glycosylation Methodologies

The formation of the glycosidic linkage between a sterol and a sugar molecule is a critical step in the synthesis of compounds like this compound. While direct synthesis of this compound is not extensively detailed, methodologies applied to analogous sterols provide a clear framework.

One prominent method is the Schmidt glycosylation . This reaction typically involves a glycosyl trichloroacetimidate (B1259523) as the glycosyl donor, activated by a Lewis acid catalyst such as copper(II) triflate (Cu(OTf)₂). mdpi.com For the synthesis of related 5,6-dihydroergosterol (DHE) glycosides, O-tetrabenzoyl-protected glycosyl trichloroacetimidates were found to be effective glycosyl donors. mdpi.com This approach allows for the formation of the glycosidic bond under relatively mild conditions.

Another established technique is the Koenigs-Knorr reaction , which often utilizes a glycosyl bromide donor and a silver salt promoter, such as silver(I) oxide (Ag₂O), in a solvent like diethyl ether. acs.org This method has been successfully used for the glycosylation of various common phytosterols (B1254722), including β-sitosterol, stigmasterol (B192456), and campesterol (B1663852), with acetyl-protected glucopyranosyl bromide. acs.org The resulting product is a mixture of acetylated steryl glycosides, which then require a deprotection step (e.g., using sodium methoxide (B1231860) in methanol) to yield the final steryl glucoside.

Stereoselective Synthesis of Anomers (α- and β-anomers)

A key challenge in glycosylation is controlling the stereochemistry at the anomeric carbon (C-1 of the glucose moiety), which leads to the formation of either α- or β-anomers. mdpi.com The β-anomer is the form commonly found in nature for sterol glucosides.

In the synthesis of DHE-glycosides using Schmidt glycosylation with Cu(OTf)₂ as a catalyst, a degree of stereoselectivity was observed, particularly for the β-anomers. mdpi.com However, the process invariably yields a mixture of both α- and β-anomers, which must be separated chromatographically. mdpi.com The choice of solvent and catalyst can influence the ratio of the anomers formed. For instance, studies on other glycosylation reactions have shown that participating solvents and neighboring group participation from protecting groups on the sugar can favor the formation of the β-anomer. Conversely, aprotic, non-participating solvents can sometimes favor the α-anomer. wikipedia.org The distinct biological activities of the different anomers, as demonstrated in studies on DHE-glycosides where the β-anomer showed superior anti-inflammatory activity, underscore the importance of stereoselective synthesis and separation. mdpi.com

Synthesis of the Aglycone (Alpha-Spinasterol) from Precursors

The aglycone, α-spinasterol, is a stigmastane-type phytosterol that is not as commercially available as other sterols like stigmasterol. mdpi.commdpi.com A novel and effective method for synthesizing α-spinasterol starts from the readily available precursor, stigmasterol. nih.govresearchgate.netchemfaces.com

This multi-step synthesis utilizes the Bamford-Stevens reaction as the key transformation. nih.govchemfaces.com The Bamford-Stevens reaction converts a tosylhydrazone derivative of a ketone into an alkene in the presence of a strong base. wikipedia.orgalfa-chemistry.comorganic-chemistry.org In the context of α-spinasterol synthesis, the process involves converting stigmasterol into a suitable ketone intermediate, which is then transformed into its tosylhydrazone. Treatment of this tosylhydrazone with a base under specific reaction conditions induces the elimination and rearrangement necessary to form the characteristic Δ⁷ double bond of α-spinasterol, migrating it from the Δ⁵ position of the stigmasterol precursor. nih.govresearchgate.net This synthetic route provides α-spinasterol in a desirable yield over five steps. nih.govchemfaces.com The reaction mechanism in protic solvents proceeds through a carbocation intermediate, while in aprotic solvents, it involves a carbene intermediate. wikipedia.orgadichemistry.com

Semisynthetic Routes and Biocatalytic Transformations

Biocatalysis offers an alternative, often more selective, approach to synthesizing or modifying complex molecules like sterols and their glucosides.

Microbial Biotransformation Approaches

Microbial systems, particularly those expressing cytochrome P450 (CYP450) monooxygenases, are powerful tools for sterol modification. frontiersin.orgbioone.org These enzymes are involved in the biosynthesis and metabolism of sterols in many organisms. bioone.org While specific biotransformation of this compound is not widely reported, the principles are well-established. CYP450 enzymes catalyze a wide range of oxidative reactions, including hydroxylation, which is a key step in creating more complex and often more active derivatives. frontiersin.org For example, in the biosynthesis of phytosterols in plants, a CYP450-dependent enzyme, obtusifoliol-14α-demethylase, is crucial for modifying the sterol core. bioone.org Such enzymatic systems could theoretically be engineered and applied in microbial hosts to hydroxylate specific positions on the α-spinasterol backbone, leading to novel derivatives.

Rational Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

The rational design and synthesis of derivatives are crucial for understanding how the chemical structure of a molecule relates to its biological function (SAR). By systematically modifying the structure of this compound, researchers can identify the key pharmacophores responsible for its activity and develop analogues with improved properties.

While extensive SAR studies on this compound itself are limited in the available literature, the principles can be inferred from studies on related compounds. For example, SAR studies on benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors demonstrated that modifying substituents on the aromatic rings significantly impacted inhibitory activity. nih.gov Similarly, for this compound, modifications could be targeted at several sites:

The Glucoside Moiety : The sugar unit could be replaced with other monosaccharides (e.g., galactose, mannose) or disaccharides to probe the importance of the glucose structure for biological interactions. mdpi.comacs.org

The Aglycone Backbone : The α-spinasterol core could be altered. For example, the hydroxyl group at C-3, where the glucose is attached, is a critical point for modification. The double bonds at C-7 and C-22 could be hydrogenated or functionalized to assess their role in activity. acs.org

Such synthetic efforts, guided by computational modeling and biological screening, would allow for the development of a comprehensive SAR model, potentially leading to the creation of novel derivatives with enhanced therapeutic potential. nih.govrsc.org

Acetylated and Benzoylated Derivatives